4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C13H6F4N2. It is a fluorinated pyridine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which are known to impart unique chemical and physical properties to the compound .
Preparation Methods
The synthesis of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
- 3-Fluoro-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridine ring. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEVZRKSDFPDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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